N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-4-25-20-12-10-18(14-21(20)29-15-23(2,3)22(25)26)24-30(27,28)19-11-9-16-7-5-6-8-17(16)13-19/h9-14,24H,4-8,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXGTJBUUTUEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C21H26N2O5S |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-methoxyphenyl)methanesulfonamide |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
Inhibitory Activity
Research has indicated that this compound exhibits inhibitory effects on several biological targets:
- Farnesyl Diphosphate Synthase (FPPS) : This enzyme is crucial in the mevalonate pathway, which is involved in cholesterol biosynthesis. Inhibitors of FPPS are of interest for their potential use in treating conditions such as hypercholesterolemia and certain cancers.
- Squalene Synthase : Another target of this compound is squalene synthase, which plays a role in cholesterol synthesis. The inhibition of this enzyme can lead to reduced cholesterol levels and has implications in cardiovascular health.
Study 1: Inhibition of Squalene Synthase
A study reported that derivatives of similar compounds showed significant inhibitory effects on squalene synthase with IC50 values ranging from 0.54 nM to 3.6 nM. This suggests that the compound may have comparable or enhanced activity against this target .
Study 2: Anti-inflammatory Properties
Another investigation into related oxazepin compounds indicated that they possess anti-inflammatory properties through the modulation of cytokine production. This could be beneficial in treating chronic inflammatory diseases .
Study 3: Clinical Trials
Currently, similar compounds are undergoing clinical trials for conditions such as ulcerative colitis and psoriasis. These trials aim to evaluate the safety and efficacy of these compounds in managing immune-mediated inflammatory disorders .
Summary of Biological Activity
The compound's biological activity can be summarized as follows:
| Activity Type | Target | IC50 Value (nM) |
|---|---|---|
| Inhibition | Farnesyl Diphosphate Synthase | 0.54 - 3.6 |
| Inhibition | Squalene Synthase | 0.54 - 3.6 |
| Anti-inflammatory | Cytokine Production | Not specified |
Comparison with Similar Compounds
Structural Analogues
Sulfonamide derivatives are widely explored for their bioactivity. Key structural analogues include:
- Sulfamethoxazole : A classic sulfonamide antibiotic with a simpler isoxazole-linked benzene sulfonamide structure. Unlike the target compound, sulfamethoxazole lacks the fused benzooxazepine and tetrahydronaphthalene systems, resulting in lower molecular complexity.
- Compound 3 (from ): N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide. This derivative shares the sulfonamide backbone but incorporates thiadiazine and isoxazole substituents instead of the benzooxazepine-tetrahydronaphthalene framework. Its synthesis involves hydrazineyl intermediates and aryl isocyanates, differing from the target compound’s uncharacterized preparation route.
Pharmacological and Physicochemical Properties
Available data on similar compounds suggest the following comparative insights:
Key Observations :
- The target compound’s higher molecular weight and lipophilicity (predicted LogP ~3.5) may enhance membrane permeability compared to sulfamethoxazole but could also reduce solubility, a common challenge in sulfonamide drug development.
- Compound 3 () exhibits moderate antimicrobial activity against E. coli (MIC 8–16 μg/mL), though its efficacy is inferior to sulfamethoxazole. No comparable data exists for the target compound.
Stability and Metabolic Profile
No stability or metabolic data is available for the target compound. In contrast, sulfamethoxazole undergoes hepatic acetylation and glucuronidation, with a half-life of ~10 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
